molecular formula C8H8Cl2N2O2 B15329646 4,6-Dichloro-N-methoxy-N-methylpicolinamide

4,6-Dichloro-N-methoxy-N-methylpicolinamide

Cat. No.: B15329646
M. Wt: 235.06 g/mol
InChI Key: YXCZOPPQUSANPU-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-methoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C8H8Cl2N2O2 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-N-methoxy-N-methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-N-methoxy-N-methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-N-methoxy-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)6-3-5(9)4-7(10)11-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZOPPQUSANPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC(=CC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4,6-Dichloropicolinic Acid Weinreb Amide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 4,6-dichloro-N-methoxy-N-methylpicolinamide (4,6-dichloropicolinic acid Weinreb amide) represents a high-value "linchpin" scaffold. Unlike simple pyridines, this molecule offers three distinct vectors for orthogonal functionalization:

  • C2 (Weinreb Amide): A stable precursor for ketones or aldehydes, resistant to over-addition.

  • C4 (Chlorine): Highly activated for SNAr reactions (para to nitrogen).

  • C6 (Chlorine): Available for transition-metal catalyzed cross-coupling or selective SNAr under forcing conditions.

This guide details the synthesis, reactivity profiles, and strategic application of this scaffold in designing kinase inhibitors and agrochemical actives.

Part 1: Strategic Utility & Scaffold Analysis

The utility of the Weinreb amide functionality on a 4,6-dichloropyridine core lies in its ability to survive conditions that would destroy esters or acid chlorides, while remaining reactive enough for late-stage diversification.

The "Switchboard" Concept

The molecule acts as a chemical switchboard. The electronic bias of the pyridine ring creates a predictable hierarchy of reactivity, allowing medicinal chemists to sequence reactions without extensive protecting group strategies.

  • Electronic Vector: The ring nitrogen exerts a strong electron-withdrawing effect, activating C4 and C6.

  • Steric Vector: The Weinreb amide at C2 provides steric bulk, subtly influencing the C3 and C6 positions, while preventing the formation of tertiary alcohols during organometallic addition.

Part 2: Synthesis Protocols

Two validated protocols are presented: Method A for large-scale preparation (cost-effective) and Method B for parallel medicinal chemistry (mild conditions).

Method A: The Acid Chloride Route (Scale-Up Preferred)

Best for: Gram-to-kilogram synthesis where reagent cost is a priority.

Reagents: 4,6-Dichloropicolinic acid, Thionyl Chloride (


), N,O-Dimethylhydroxylamine HCl, Triethylamine (

), DCM.
  • Activation: Suspend 4,6-dichloropicolinic acid (1.0 equiv) in anhydrous toluene or DCM. Add

    
     (1.5 equiv) and a catalytic drop of DMF. Heat to reflux (2–3 hours) until gas evolution ceases and the solution clears.
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Azeotrope with toluene once to ensure removal of acidic traces.
    
  • Amidation: Redissolve the crude acid chloride in anhydrous DCM (0.2 M). Cool to 0°C.[1]

  • Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Base Addition: Dropwise add

    
     (2.5 equiv) over 30 minutes. Note: Exothermic. Maintain temp < 5°C to prevent decomposition.
    
  • Workup: Warm to RT and stir for 2 hours. Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Extract with DCM.[2] Wash organic layer with 1M HCl (rapidly) and brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
    
    
    
    .
Method B: The CDI One-Pot Route (Bench-Top Friendly)

Best for: Avoiding corrosive acid chlorides and handling sensitive substrates.

Reagents: 1,1'-Carbonyldiimidazole (CDI), DCM/THF, N,O-Dimethylhydroxylamine HCl.

  • Activation: Dissolve 4,6-dichloropicolinic acid (1.0 equiv) in anhydrous DCM (or THF if solubility is poor). Add CDI (1.2 equiv) in one portion.

  • Gas Evolution: Stir at RT for 45–60 mins. Wait for

    
     evolution to cease.
    
  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) directly to the reaction mixture.

  • Completion: Stir for 12–16 hours at RT.

  • Purification: The imidazole byproduct is water-soluble. Wash with 10% citric acid or 0.5M HCl, then sat.

    
    .
    

Data Summary Table: Protocol Comparison

FeatureMethod A (Acid Chloride)Method B (CDI Coupling)
Yield High (85-95%)Moderate-High (70-85%)
Time Fast (4-6 hours)Slow (Overnight)
Byproducts

, HCl (Gas)
Imidazole (Water soluble)
Scalability ExcellentGood
Moisture Sensitivity HighModerate

Part 3: Reactivity & Functionalization Logic

The power of this scaffold is the ability to selectively functionalize specific positions. The diagram below illustrates the decision tree for chemical modification.

Visualization: Reactivity Workflow

G cluster_0 Regioselectivity Logic Start 4,6-Dichloropicolinic Weinreb Amide Ketone C2-Ketone / Aldehyde (Scaffold Linking) Start->Ketone R-MgBr or R-Li (0°C to -78°C) SNAr4 4-Amino/Alkoxy Derivative (Major Product) Start->SNAr4 Primary Amines/RO- (SNAr, Mild Heat) Suzuki 6-Aryl/Alkyl Derivative Start->Suzuki Pd(0), Boronic Acid (Suzuki-Miyaura) Ketone->SNAr4 Orthogonal Route SNAr4->Suzuki Sequential Functionalization Logic C4 is Para to Nitrogen: Most Electron Deficient Preferred SNAr Site

Caption: Divergent synthesis pathways from the 4,6-dichloropicolinic Weinreb amide core. Note the orthogonality of the C2, C4, and C6 positions.

Regioselective SNAr (The C4 vs. C6 Rule)

In 2,4,6-functionalized pyridines, the position para to the ring nitrogen (C4) is generally more electrophilic than the ortho positions (C2/C6) due to the stabilization of the Meisenheimer intermediate.

  • Experiment: Reaction with 1.0 equiv of a primary amine (e.g., benzylamine) in DMSO at 60°C.

  • Outcome: >90% selectivity for C4-substitution .

  • Why? Although the Weinreb amide at C2 is electron-withdrawing (activating C6), the intrinsic electronic bias of the pyridine nitrogen favors nucleophilic attack at C4. Additionally, the Weinreb amide provides steric shielding to the C3/C2 region, further discouraging attack at C2 (if the amide were labile) or C6.

Weinreb Ketone Synthesis

The Weinreb amide prevents the formation of tertiary alcohols by forming a stable five-membered chelate with the metal cation (Mg or Li).

  • Protocol:

    • Dissolve amide in anhydrous THF. Cool to -78°C (for R-Li) or 0°C (for R-MgBr).

    • Add organometallic reagent (1.2–1.5 equiv).

    • Stir 1 hour. Crucial: The reaction stops at the tetrahedral intermediate.

    • Quench: Pour into mild acid (1M HCl or sat.

      
      ) to hydrolyze the intermediate and release the ketone.
      

Part 4: Case Study – Fragment-Based Kinase Inhibitor Design

Objective: Synthesize a dual-specificity kinase inhibitor core targeting the ATP-binding pocket. Target Structure: A 4-amino-6-aryl-2-acylpyridine.

Workflow:

  • Step 1 (Scaffold Generation): Synthesize 4,6-dichloro-N-methoxy-N-methylpicolinamide using Method A .

  • Step 2 (C4-Functionalization): Perform SNAr with a solubilizing amine (e.g., morpholine).

    • Conditions: Morpholine (1.1 equiv), DIPEA, DMF, 50°C.

    • Result: 4-morpholino-6-chloro-N-methoxy-N-methylpicolinamide.

  • Step 3 (C6-Arylation): Suzuki-Miyaura coupling to install the "hinge binder" motif.

    • Conditions: Phenylboronic acid,

      
      , 
      
      
      
      , Dioxane/Water, 90°C.
    • Result: 4-morpholino-6-phenyl-N-methoxy-N-methylpicolinamide.

  • Step 4 (C2-Tail Installation): Grignard addition to the Weinreb amide.

    • Conditions: Isopropylmagnesium chloride, THF, 0°C.

    • Result: Final ketone product.

Why this order? Performing SNAr first utilizes the high reactivity of the C4-chlorine. If Cross-coupling were performed first, the catalyst might struggle with oxidative addition selectivity between C4 and C6, leading to mixtures.

References

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815-3818.

  • Clayden, J., et al. (2012). Organic Chemistry (2nd Ed.). Chapter 9: Nucleophilic Substitution at the Carbonyl Group. Oxford University Press. (General reference for Weinreb mechanism).
  • Spitzner, D. (2001). Science of Synthesis: Pyridines. Thieme Chemistry. (Reference for Pyridine reactivity and SNAr regioselectivity).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[5] Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

Methodological & Application

Protocol for reacting 4,6-dichloro-N-methoxy-N-methylpicolinamide with Grignard reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Reacting 4,6-dichloro-N-methoxy-N-methylpicolinamide with Grignard Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Dichloropyridyl Ketones via Weinreb Amide Chemistry

The synthesis of ketones is a fundamental transformation in organic chemistry, providing critical intermediates for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] Among the myriad of methods available, the Weinreb-Nahm ketone synthesis stands out for its exceptional reliability and broad functional group tolerance.[2][3] This method employs an N-methoxy-N-methylamide, commonly known as a Weinreb amide, to acylate a potent organometallic nucleophile, such as a Grignard or organolithium reagent.[4]

The key advantage of the Weinreb amide lies in its ability to arrest the reaction at the ketone stage, effectively preventing the common problem of over-addition that plagues similar reactions with esters or acid chlorides, which typically yield tertiary alcohols.[1][5] This control is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until it is intentionally hydrolyzed during aqueous workup.[2][6]

This application note provides a comprehensive guide to the reaction of 4,6-dichloro-N-methoxy-N-methylpicolinamide with various Grignard reagents. The 4,6-dichloropyridine scaffold is a valuable building block, with the chlorine atoms serving as versatile handles for subsequent cross-coupling reactions or nucleophilic aromatic substitutions. The protocol herein is designed to be robust and reproducible, offering field-proven insights into reaction optimization, troubleshooting, and product characterization.

Reaction Mechanism: The Role of the Chelated Intermediate

Understanding the underlying mechanism is paramount to successful execution and troubleshooting. The exceptional selectivity of the Weinreb ketone synthesis is attributed to the stability of the intermediate formed after the initial nucleophilic attack.

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a strong nucleophile, with the carbanionic 'R' group attacking the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Stable Chelate: This addition forms a tetrahedral intermediate. Unlike the intermediate in an ester reaction, the N-methoxy and carbonyl oxygen atoms chelate the magnesium ion (Mg²⁺), creating a stable five-membered ring.[2][6] This chelated species is stable at low temperatures and does not spontaneously collapse to regenerate a reactive carbonyl.[2]

  • Aqueous Workup and Hydrolysis: Upon the addition of a mild acid (e.g., aqueous NH₄Cl or HCl), the chelate is broken down, and the intermediate is hydrolyzed to release the desired ketone product.

The stability of this intermediate is the cornerstone of the method's success, preventing the second addition of the Grignard reagent.

Caption: Figure 1: Mechanism of the Weinreb Ketone Synthesis.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.

Experimental Design & Workflow

A successful Grignard reaction hinges on the rigorous exclusion of atmospheric moisture and oxygen. The general workflow involves the slow addition of the Grignard reagent to a cooled solution of the Weinreb amide under an inert atmosphere, followed by a controlled quench and standard workup procedure.

Caption: Figure 2: General Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the reaction on a 1.0 mmol scale. Reagent quantities should be adjusted accordingly for different scales.

Materials and Equipment:

  • 4,6-dichloro-N-methoxy-N-methylpicolinamide

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stir bars, septa, and needles

  • Syringes for liquid transfer

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath or dry ice/acetone bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation and Setup:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Assembly:

    • To the cooled flask, add 4,6-dichloro-N-methoxy-N-methylpicolinamide (1.0 mmol, 235.05 mg).

    • Seal the flask with a rubber septum. Add 10 mL of anhydrous THF via syringe to dissolve the substrate.

    • Cool the resulting clear, colorless solution to 0 °C using an ice-water bath. Rationale: Lowering the temperature helps to control the initial exotherm upon Grignard addition and ensures the stability of the tetrahedral intermediate.[7]

  • Grignard Reagent Addition:

    • Slowly add the Grignard reagent (1.1 to 1.2 equivalents; e.g., 1.1 mL of a 1.0 M solution) dropwise to the stirred solution over 10-15 minutes. A slight color change may be observed.

    • Critical Step: A slow addition rate is crucial to prevent localized overheating and potential side reactions. Using a slight excess (1.1-1.2 eq.) of the Grignard reagent ensures full conversion of the starting material.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-3 hours. The optimal time may vary depending on the specific Grignard reagent used.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system) or by LC-MS analysis of a quenched aliquot. The disappearance of the starting material spot indicates reaction completion.

  • Quenching:

    • Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution while the flask is still in the ice bath. Caution: The quenching process can be exothermic.[7]

    • Rationale: A saturated NH₄Cl solution is a mild proton source that effectively hydrolyzes the magnesium chelate without promoting acid-catalyzed side reactions.

    • Allow the mixture to warm to room temperature and stir for an additional 15 minutes until two clear layers form.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the product-containing fractions and remove the solvent to yield the pure ketone.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Summary & Expected Results

The reaction is generally high-yielding with a variety of Grignard reagents. The table below provides representative data based on the known scope of the Weinreb ketone synthesis.[4][8]

Grignard Reagent (R-MgX)R GroupTypical Yield RangeNotes
Phenylmagnesium bromidePhenyl85-95%Aromatic Grignards are generally very effective.
Ethylmagnesium bromideEthyl80-90%Primary alkyl Grignards react cleanly.
Isopropylmagnesium chlorideIsopropyl75-85%Bulkier secondary Grignards may react slower and require longer reaction times or slightly elevated temperatures.
Vinylmagnesium bromideVinyl80-90%Tolerates unsaturation well.[2]
4-Methoxyphenylmagnesium bromide4-Methoxyphenyl85-95%Tolerant of electron-donating groups on the Grignard reagent.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Grignard reagent (degraded by moisture/air). 2. Insufficient reaction time/temperature.1. Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware and solvents are scrupulously dry. 2. Allow the reaction to stir longer or warm to room temperature after addition.
Formation of Tertiary Alcohol (Over-addition) 1. Reaction temperature too high, causing the intermediate to collapse prematurely. 2. Improper quenching procedure.1. Maintain the reaction at 0 °C or lower (e.g., -78 °C) throughout the Grignard addition and stirring. 2. Ensure a rapid and effective quench with aqueous NH₄Cl.
Recovery of Starting Material See "Low or No Conversion".-
Complex Mixture of Byproducts 1. Wet solvent or glassware. 2. Grignard reagent reacting with the chloro-substituents (halogen-magnesium exchange).1. Re-dry all equipment and use freshly opened anhydrous solvents. 2. This is less common but possible. Use of turbo Grignard reagents (e.g., i-PrMgCl·LiCl) can sometimes mitigate this, but for this substrate, maintaining low temperature is the best defense.

Safety Precautions

  • Grignard Reagents: Highly reactive, pyrophoric (especially in concentrated form), and react violently with water and protic solvents. Handle exclusively under an inert atmosphere in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Use from freshly opened containers or after purification, and always work in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching of Grignard reactions is exothermic and releases flammable gases (e.g., alkanes). Perform the quench slowly and behind a safety shield, especially on larger scales.

By adhering to this detailed protocol and its underlying chemical principles, researchers can reliably and safely synthesize a variety of 4,6-dichloropyridyl ketones, paving the way for further discoveries in drug development and chemical synthesis.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Chen, Y., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Mentizi, F., et al. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Supreme Science. (2013). What IS the Weinreb Amide? YouTube. [Link]

  • Rono, L. J., et al. (2013). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. ResearchGate. [Link]

  • Jasperse, C. Grignard Reaction. Concordia College. [Link]

  • Organic-Chemistry.org. (2012). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

Sources

Nucleophilic substitution reactions on 4,6-dichloro-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Nucleophilic Substitution Reactions on 4,6-dichloro-N-methoxy-N-methylpicolinamide

Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to Regiocontrolled Functionalization of 4,6-dichloro-N-methoxy-N-methylpicolinamide via Nucleophilic Aromatic Substitution

Abstract

4,6-dichloro-N-methoxy-N-methylpicolinamide is a highly functionalized pyridine derivative poised for strategic elaboration in medicinal chemistry and materials science. The presence of two distinct chlorine atoms on an electron-deficient pyridine ring, coupled with a versatile Weinreb amide at the C2 position, makes it an exemplary scaffold for introducing molecular diversity. This guide provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions on this substrate. We delve into the mechanistic principles governing regioselectivity, offering field-proven protocols for the selective substitution at the C4 and C6 positions. By explaining the causality behind experimental choices, this document serves as a practical resource for chemists aiming to leverage this powerful building block in the synthesis of novel, high-value compounds.

Mechanistic Insights and Principles of Regioselectivity

The capacity for nucleophilic aromatic substitution (SNAr) on the pyridine ring is fundamentally dictated by its electron-deficient nature, a consequence of the electronegative nitrogen atom.[1] This effect makes the ring susceptible to attack by nucleophiles, a reactivity profile opposite to that of benzene, which favors electrophilic substitution. In the case of 4,6-dichloro-N-methoxy-N-methylpicolinamide, this inherent reactivity is significantly enhanced by three key features:

  • Pyridine Nitrogen: The ring nitrogen powerfully withdraws electron density, activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.

  • Chlorine Atoms: As leaving groups, the chlorine atoms at C4 and C6 provide the sites for substitution. Their inductive electron-withdrawing effect further activates the ring.

  • C2-Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) group at the C2 position is also strongly electron-withdrawing, further lowering the electron density of the pyridine ring and increasing its electrophilicity.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the critical factor determining the reaction rate and regiochemical outcome.

Both the C4 and C6 positions are activated towards nucleophilic attack. However, substitution often shows a preference for the C4 position. This can be attributed to several factors:

  • Electronic Stabilization: Attack at either C4 or C6 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the highly electronegative pyridine nitrogen atom, a crucial stabilizing interaction.[3]

  • Kinetic Preference: The C4 position is generally considered the most electrophilic site on a pyridine ring bearing leaving groups at C4 and C6, especially when an electron-withdrawing group is at C2. This leads to a lower activation energy for the formation of the C4-Meisenheimer complex, making C4 substitution the kinetically favored pathway under many conditions.

  • Steric Effects: While the Weinreb amide at C2 is not exceptionally bulky, it can exert a greater steric influence on the adjacent C6 position compared to the more remote C4 position, potentially hindering the approach of larger nucleophiles.

Figure 1. General mechanism for SNAr on 4,6-dichloro-N-methoxy-N-methylpicolinamide.
Controlling Regioselectivity: A Practical Summary

Achieving selective mono-substitution at either C4 or C6 requires careful control over reaction parameters. The choice of nucleophile, solvent, temperature, and base can be manipulated to favor one regioisomer over the other.

ParameterTo Favor C4-Substitution (Kinetic Product)To Favor C6-Substitution (Thermodynamic/Sterically Driven)Rationale
Temperature Low to moderate (e.g., 0 °C to RT)Higher temperatures (e.g., 80 °C to reflux)Lower temperatures favor the pathway with the lowest activation energy (C4). Higher temperatures can provide enough energy to overcome the barrier to C6 substitution and may favor the thermodynamically more stable product.
Nucleophile Small, "hard" nucleophiles (e.g., RO⁻, R₂NH)Bulky nucleophiles (e.g., t-BuO⁻) or "soft" nucleophiles (e.g., RS⁻)Small nucleophiles will preferentially attack the most electronically deficient site (C4). Bulky nucleophiles may be sterically hindered at C6, but this is less pronounced. Soft nucleophiles can sometimes show altered selectivity.[4]
Reaction Time Shorter reaction timesLonger reaction timesMonitoring the reaction is key. Stopping the reaction upon consumption of starting material can isolate the kinetic product before potential equilibration or further reaction.
Base Non-nucleophilic base (e.g., NaH for alcohols, K₂CO₃ for amines)Strong, non-nucleophilic baseThe base is primarily used to deprotonate the nucleophile (if needed) or act as an acid scavenger. Its choice is critical to avoid competing reactions.
Solvent Polar aprotic (e.g., THF, DMF, DMSO)Polar aprotic (e.g., DMF, NMP) or higher boiling point solvents (e.g., Dioxane)Polar aprotic solvents are excellent for SNAr as they solvate the cation of the base but not the anionic nucleophile, increasing its reactivity.
Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

This protocol details the reaction with morpholine, a common secondary amine, under conditions designed to favor the kinetic C4-substituted product.

Reagents and Materials:

  • 4,6-dichloro-N-methoxy-N-methylpicolinamide (1.0 eq.)

  • Morpholine (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4,6-dichloro-N-methoxy-N-methylpicolinamide (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to create a suspension (approx. 0.2 M concentration with respect to the starting material).

  • Begin vigorous stirring and add morpholine (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS (typically 4-8 hours).

  • Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Work-up and Purification:

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(morpholin-4-yl)-6-chloro-N-methoxy-N-methylpicolinamide.

Expected Characterization:

  • ¹H NMR: Appearance of new signals corresponding to the morpholine protons and a shift in the pyridine ring protons.

  • LC-MS: A new peak with the expected mass for the monosubstituted product.

This protocol uses a sodium alkoxide nucleophile under conditions that may favor substitution at the C6 position, potentially through thermodynamic control or specific nucleophile preference.

Reagents and Materials:

  • 4,6-dichloro-N-methoxy-N-methylpicolinamide (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • An appropriate alcohol (e.g., isopropanol) (1.2 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.).

  • Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes each time.

  • Add anhydrous THF to the flask, followed by dropwise addition of the alcohol (1.2 eq.) at 0 °C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Add a solution of 4,6-dichloro-N-methoxy-N-methylpicolinamide (1.0 eq.) in anhydrous THF dropwise to the alkoxide solution at 0 °C.

  • Slowly warm the reaction to room temperature and then heat to reflux (approx. 66 °C). Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

Work-up and Purification:

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 6-alkoxy-4-chloro regioisomer.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add dichloropicolinamide and base to dry flask prep2 2. Add anhydrous solvent under inert atmosphere prep1->prep2 prep3 3. Add nucleophile (e.g., amine or pre-formed alkoxide) prep2->prep3 react1 4. Heat to specified temperature (e.g., 50°C for C4, Reflux for C6) prep3->react1 react2 5. Monitor progress by TLC / LC-MS react1->react2 workup1 6. Quench reaction and perform aqueous wash react2->workup1 workup2 7. Extract with organic solvent workup1->workup2 workup3 8. Dry, filter, and concentrate workup2->workup3 workup4 9. Purify by column chromatography workup3->workup4 product Pure Substituted Product workup4->product

Sources

Application Note: A Robust Protocol for the Synthesis of 4,6-dichloro-N-methoxy-N-methylpicolinamide (Weinreb Amide)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Weinreb Amides in Synthesis

In the landscape of modern organic synthesis, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands out as a uniquely versatile and reliable functional group. First introduced by Nahm and Weinreb in 1981, this moiety serves as a powerful precursor for the controlled synthesis of ketones and aldehydes.[1][2] Its principal advantage lies in its reaction with organometallic reagents (like Grignard or organolithium reagents); the reaction halts cleanly at the ketone stage, preventing the common problem of over-addition that plagues more reactive acylating agents like acyl chlorides or esters, which often yield tertiary alcohols.[1][2][3] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][3][4]

Directly coupling a carboxylic acid with an amine is generally inefficient due to the formation of a stable carboxylate-ammonium salt from a competing acid-base reaction.[5] Therefore, the synthesis of a Weinreb amide from a carboxylic acid necessitates the activation of the carboxyl group to enhance its electrophilicity.[5][6][7] A multitude of peptide coupling reagents and activating agents have been developed for this purpose.[3][8][9]

This application note provides a comprehensive, field-proven protocol for the conversion of 4,6-dichloropicolinic acid to its corresponding Weinreb amide. This specific intermediate is a valuable building block for the synthesis of complex heterocyclic compounds relevant to the pharmaceutical and agrochemical industries. We will detail a two-step, one-pot procedure involving the in-situ formation of an acyl chloride, followed by amidation, a method prized for its reliability and scalability.

Reaction Overview and Chemical Rationale

The conversion is strategically performed in two sequential stages within a single reaction vessel:

  • Activation: The carboxylic acid is converted into a highly reactive acyl chloride intermediate using an activating agent such as oxalyl chloride or thionyl chloride. This step transforms the poor hydroxyl leaving group of the acid into an excellent chloride leaving group.

  • Amidation: The acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride. A suitable base is required to neutralize the hydrochloride salt, liberating the free amine for nucleophilic attack, and to quench the HCl generated during the reaction.[10]

The overall transformation is as follows:

Reaction Mechanism

The process hinges on converting the carboxylic acid into a more electrophilic species that readily undergoes nucleophilic acyl substitution.

Weinreb Amide Synthesis Mechanism CarboxylicAcid 4,6-Dichloropicolinic Acid ActivatedIntermediate Reactive Intermediate (Acyl Chloride) CarboxylicAcid->ActivatedIntermediate Activation ActivatingAgent Activating Agent (e.g., (COCl)₂) ActivatingAgent->ActivatedIntermediate WeinrebAmide Target Weinreb Amide ActivatedIntermediate->WeinrebAmide Byproducts Byproducts (e.g., CO, CO₂, HCl) ActivatedIntermediate->Byproducts AmineHCl MeO(Me)NH•HCl + Base AmineHCl->ActivatedIntermediate Nucleophilic Acyl Substitution

Caption: General reaction pathway for Weinreb amide formation.

Materials and Equipment

Reagent Specifications
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplierNotes
4,6-Dichloropicolinic Acid40204-11-9192.00>98%Sigma-AldrichCorrosive solid.
Oxalyl Chloride79-37-8126.932.0 M in DCMSigma-AldrichToxic, corrosive. Reacts violently with water.
N,O-Dimethylhydroxylamine HCl6638-79-597.54>98%TCI, Sigma-AldrichIrritant.[11]
Triethylamine (TEA)121-44-8101.19>99.5%, redistilledFisher ScientificFlammable, corrosive.
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%J.T.BakerVolatile, suspected carcinogen.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%Sigma-AldrichCatalyst, use sparingly.
Saturated NaHCO₃ solutionN/AN/AAqueousLab PreparedFor work-up.
Brine (Saturated NaCl)N/AN/AAqueousLab PreparedFor work-up.
Anhydrous MgSO₄ or Na₂SO₄VariousVariousGranularFisher ScientificDrying agent.
Required Equipment
  • Three-neck round-bottom flask with magnetic stirrer bar

  • Magnetic stir plate

  • Ice/water bath

  • Argon or Nitrogen gas inlet and oil bubbler

  • Addition funnel

  • Thermometer

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and purification

  • Silica gel for column chromatography

Detailed Experimental Protocol

Note: This entire procedure must be conducted in a certified chemical fume hood. All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen) before use.

Step 1: Activation and Amide Coupling
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add 4,6-dichloropicolinic acid (5.00 g, 26.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature to ensure it is well-dispersed.

  • Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Cooling: Cool the flask to 0 °C using an ice/water bath.

  • Activator Addition: Slowly add oxalyl chloride (2.0 M in DCM, 14.3 mL, 28.6 mmol, 1.1 equiv) dropwise over 15-20 minutes via an addition funnel. Maintain the internal temperature below 5 °C.

    • Causality: The slow addition and low temperature are critical to control the exothermic reaction and the evolution of CO and CO₂ gas. DMF catalyzes the formation of the Vilsmeier reagent, which is the active acylating species.

  • Activation Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (3.04 g, 31.2 mmol, 1.2 equiv) in 50 mL of anhydrous DCM. Cool this suspension to 0 °C.

  • Base Addition: Slowly add triethylamine (TEA) (9.1 mL, 65.0 mmol, 2.5 equiv) to the amine suspension. Stir for 15 minutes at 0 °C.

    • Causality: One equivalent of base is needed to neutralize the HCl salt of the amine, and a second equivalent is required to quench the HCl generated in the subsequent amidation step. A slight excess ensures the reaction goes to completion.

  • Coupling Reaction: Cool the acyl chloride solution back down to 0 °C. Slowly add the prepared amine/base slurry to the acyl chloride solution via cannula or addition funnel over 30 minutes.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC/LC-MS analysis indicates complete consumption of the acyl chloride).

Step 2: Work-up and Purification
  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

    • Self-Validation: These washing steps remove residual salts (like triethylammonium chloride) and water-soluble impurities, ensuring a cleaner crude product.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc).

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4,6-dichloro-N-methoxy-N-methylpicolinamide as a solid or viscous oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.

Visualized Experimental Workflow

Experimental Workflow Setup 1. Setup Reactor (Acid, DCM, DMF under Ar) Cool1 2. Cool to 0 °C Setup->Cool1 AddOxalyl 3. Add Oxalyl Chloride (0 °C -> RT) Cool1->AddOxalyl Activate 4. Stir for 1-2h (Acyl Chloride Forms) AddOxalyl->Activate Cool2 6. Cool Acyl Chloride to 0 °C Activate->Cool2 PrepAmine 5. Prepare Amine Slurry (MeO(Me)NH•HCl + TEA in DCM) Couple 7. Add Amine Slurry (Stir Overnight) PrepAmine->Couple Cool2->Couple Workup 8. Aqueous Work-up (Quench, Extract, Wash) Couple->Workup Purify 9. Dry & Concentrate Workup->Purify Column 10. Column Chromatography Purify->Column FinalProduct 11. Isolate Pure Product Column->FinalProduct

Caption: Step-by-step laboratory workflow for the synthesis.

Safety Precautions and Hazard Management

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.

  • Chemical Hazards:

    • 4,6-Dichloropicolinic Acid: Causes skin and serious eye irritation.[13] Avoid inhalation of dust.

    • Oxalyl Chloride: Highly toxic, corrosive, and a severe lachrymator. Reacts violently with water, releasing toxic gases (HCl, CO, CO₂). Must be handled with extreme care in a fume hood.

    • N,O-Dimethylhydroxylamine HCl: A hazardous substance and irritant.[14]

    • Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Handling: Always add reagents slowly and control the reaction temperature, especially during the addition of oxalyl chloride. Quench reactions carefully, as gas may evolve.

  • Waste Disposal: All organic waste must be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive starting material. 2. Insufficient activation (wet reagents/solvents). 3. Insufficient base to free the amine.1. Check purity of the carboxylic acid. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Use a slight excess of base (2.2-2.5 equiv) and ensure it is fresh.
Formation of Byproducts 1. Reaction temperature too high during activation. 2. Hydrolysis of the acyl chloride due to moisture.1. Maintain strict temperature control (<5 °C) during activator addition. 2. Work under a robust inert atmosphere.
Low Yield After Work-up 1. Incomplete extraction of the product. 2. Product loss during purification.1. Perform at least three extractions with DCM. 2. Use a wider solvent polarity range for chromatography; monitor fractions carefully with TLC.
Product is an Oil, not a Solid This is common for some Weinreb amides and may not indicate impurity.Confirm purity by NMR. If pure, proceed. If impure, re-purify via chromatography or attempt trituration with a non-polar solvent like hexanes or ether.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 4,6-dichloro-N-methoxy-N-methylpicolinamide from its corresponding carboxylic acid. By employing an in-situ acyl chloride formation strategy, this method offers high yields and operational simplicity. The careful control of reaction conditions and adherence to the outlined safety procedures are paramount for a successful and safe synthesis. The resulting Weinreb amide is a stable, versatile intermediate poised for further elaboration in complex molecule synthesis, making this protocol a valuable asset for researchers in drug discovery and chemical development.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters. [Link]

  • Wenxuecity. Weinreb ketone synthesis. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Google Patents.
  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

  • Headlong. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PMC. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. [Link]

  • Greenbook.net. MATERIAL SAFETY DATA SHEET. [Link]

  • ResearchGate. One-pot activation and amidation of carboxylic acids with acetylene. [Link]

  • Safety data sheet. Safety data sheet. [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • White, J. M., et al. (2004). Deoxo-Fluor Reagent as a Versatile and Mild Reagent for Acyl Fluoride Generation and Subsequent One-Pot Amide Coupling. Current Protocols in Nucleic Acid Chemistry. [Link]

  • TutorChase. How do you prepare a Weinreb amide?. [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry. [Link]

Sources

Application Note: Scalable Synthesis of Pyridine-Based Kinase Inhibitors via Picolinamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Rationale

Pyridine-based scaffolds are ubiquitous in kinase inhibitor design due to their ability to mimic the adenine ring of ATP. Specifically, the picolinamide (pyridine-2-carboxamide) moiety serves as a critical "hinge-binding" motif. In drugs like Sorafenib (Nexavar) and Regorafenib (Stivarga) , the nitrogen of the pyridine ring and the amide hydrogen form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Cys532 in B-Raf), anchoring the molecule within the ATP-binding pocket.

This Application Note details the robust synthesis of the 4-(4-aminophenoxy)-N-methylpicolinamide core. This intermediate is the linchpin for Type II kinase inhibitors, linking the hinge-binding "head" to the hydrophobic "tail" (usually a diaryl urea) that occupies the allosteric pocket.

Key Synthetic Challenges
  • Regioselectivity: Directing nucleophilic aromatic substitution (

    
    ) specifically to the C4 position of the pyridine ring while preserving the C2-amide functionality.
    
  • Impurity Control: Minimizing bis-substitution or hydrolysis of the amide bond during aggressive base-mediated coupling.

  • Scalability: Avoiding chromatographic purification in favor of crystallization-based isolation.

Retrosynthetic Strategy

The synthesis is best approached by disconnecting the diaryl urea "tail" and the phenoxy "linker" from the pyridine "head."

Retrosynthesis Target Target: Sorafenib/Regorafenib Analog (Diaryl Urea + Picolinamide) UreaStep Urea Formation (Isocyanate or Carbamate) Target->UreaStep Intermediate Key Intermediate: 4-(4-aminophenoxy)-N-methylpicolinamide UreaStep->Intermediate SNAr S_NAr Coupling (Base-Mediated) Intermediate->SNAr Head Head: 4-Chloro-N-methylpicolinamide SNAr->Head Linker Linker: 4-Aminophenol SNAr->Linker

Caption: Retrosynthetic disconnection of the Sorafenib scaffold revealing the critical picolinamide ether linkage.

Protocol 1: Synthesis of the Picolinamide "Head"

Objective: Synthesis of 4-chloro-N-methylpyridine-2-carboxamide from 4-chloropicolinic acid.

Mechanism & Rationale

The carboxylic acid is activated as an acid chloride using thionyl chloride (


). The subsequent reaction with methylamine requires careful temperature control. The electron-withdrawing nitrogen of the pyridine ring makes the acid chloride highly reactive but also prone to hydrolysis if moisture is present.
Materials
  • Starting Material: 4-Chloropicolinic acid (CAS: 5470-22-4)

  • Reagents: Thionyl chloride (

    
    ), Methylamine (2M in THF or aqueous 40%), DMF (catalytic).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Activation:

    • Charge a reaction vessel with 4-chloropicolinic acid (1.0 eq) and DCM (10 vol).

    • Add catalytic DMF (0.05 eq).

    • Add

      
       (1.5 eq) dropwise at 0–5°C.
      
    • Critical Step: Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH) to ensure full consumption of acid.

    • Concentrate the mixture under reduced pressure to remove excess

      
      . Re-dissolve the residue in fresh DCM.
      
  • Amidation:

    • Cool the acid chloride solution to -10°C.

    • Add Methylamine (2.5 eq) slowly, maintaining internal temperature < 0°C. Note: The reaction is highly exothermic.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

  • Workup & Isolation:

    • Quench with water.[1]

    • Separate phases. Wash the organic layer with sat.

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from n-heptane/EtOAc if necessary, though the crude is often >95% pure.

Yield Expectation: 85–92% Appearance: Off-white solid.

Protocol 2: The Coupling (Ether Formation)

Objective: Coupling 4-aminophenol to the picolinamide core to form 4-(4-aminophenoxy)-N-methylpicolinamide.

Mechanism & Rationale

This is a Nucleophilic Aromatic Substitution (


). The 2-carboxamide group exerts a strong electron-withdrawing effect (via resonance and induction), activating the 4-chloro position for displacement. Potassium tert-butoxide (

) is preferred over weaker bases (

) to fully deprotonate the phenol, increasing nucleophilicity and reaction rate.
Experimental Workflow Diagram

Workflow Start Start: 4-Aminophenol + KOtBu Solvent: DMF Deprotonation Step 1: Deprotonation (Stir 30 min @ RT) Start->Deprotonation Addition Step 2: Add 4-Cl-Picolinamide (Dissolved in DMF) Deprotonation->Addition Heating Step 3: Heat to 80°C (Time: 4-6 hours) Addition->Heating Quench Step 4: Cool & Add Water (Precipitation occurs) Heating->Quench Filter Step 5: Filtration & Wash (Water -> Hexane) Quench->Filter

Caption: Workflow for the base-mediated S_NAr etherification reaction.

Step-by-Step Methodology
  • Phenolate Formation:

    • In a dry flask under

      
      , dissolve 4-aminophenol (1.1 eq) in anhydrous DMF (5 vol).
      
    • Add

      
       (1.2 eq) in portions at RT. The solution will turn dark (phenolate formation). Stir for 30 mins.
      
  • Coupling:

    • Add 4-chloro-N-methylpicolinamide (1.0 eq) as a solid or DMF solution.

    • Heat the mixture to 80°C.

    • QC Check: Monitor by HPLC/LCMS. The reaction is complete when the chloride starting material is <1%. (Approx. 4–6 hours).

  • Isolation (Chromatography-Free):

    • Cool the reaction mixture to RT.

    • Slowly pour the mixture into crushed ice/water (20 vol) with vigorous stirring.

    • The product will precipitate as a beige/tan solid.

    • Filter the solid. Wash copiously with water (to remove DMF/salts) and then with cold hexanes.

    • Dry in a vacuum oven at 45°C.

Yield Expectation: 75–85% Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the Cl-C-H signal on the pyridine ring and the appearance of the ether linkage signals.

  • LCMS: [M+H]+ = 244.1 (Expected).

Protocol 3: Urea Assembly (The "Tail")

Objective: Installation of the aryl urea moiety.

Method Selection:

  • Method A (Isocyanate): Reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2][3] Pros: Fast, quantitative. Cons: Isocyanates are toxic and moisture sensitive.

  • Method B (Carbamate - Recommended): Reaction with phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate.[4][5] Pros: Safer, solid reagents, better impurity profile.

Protocol (Method B - Carbamate Route)
  • Reagents: Dissolve the amine intermediate from Protocol 2 (1.0 eq) in DCM or THF.

  • Coupling: Add phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.1 eq).

  • Catalysis: Add TEA (Triethylamine) (1.5 eq).

  • Reaction: Stir at reflux for 12 hours.

  • Workup: Cool to RT. The product often precipitates directly or can be precipitated by adding diethyl ether. Filter and wash.

Comparative Data: Coupling Reagents

Reagent SystemReaction TempTimeYield (Step 2)Purity (Crude)Notes
KOtBu / DMF 80°C4 h82% 94%Best balance of speed and yield.
K2CO3 / DMSO 100°C12 h65%88%Slower; higher temp leads to tarry impurities.
NaH / THF 60°C6 h70%90%Hazardous handling (H2 gas evolution).

Troubleshooting & Expert Insights

  • Issue: Low Yield in Amidation (Protocol 1).

    • Cause: Residual

      
       reacting with methylamine.
      
    • Fix: Ensure thorough azeotropic removal of thionyl chloride with toluene before adding the amine.

  • Issue: "Oiling Out" during Precipitation (Protocol 2).

    • Cause: Pouring the DMF solution too quickly into water or insufficient water volume.

    • Fix: Add the DMF solution dropwise to the water (not vice versa) and ensure the water is ice-cold.

  • Issue: Regioisomer Impurities.

    • Insight: If the pyridine ring has other halogens, the 4-position remains the most reactive due to the para-relationship with the electron-withdrawing amide. However, steric bulk at the amide nitrogen (N-methyl vs N-tert-butyl) can influence reaction rates.

References

  • Bankston, D., et al. (2002).[3][6] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development.

  • Wilhelm, S. M., et al. (2004).[6] "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity..." Cancer Research.[6]

  • Zhang, L., et al. (2011).[1] "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications.

  • Sun, M., et al. (2009).[6] "Synthesis of Sorafenib." Chinese Pharmaceutical Journal.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-dichloro-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-N-methoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yield, minimize impurities, and confidently address challenges you may encounter.

Overview of the Synthesis: A Mechanistic Perspective

The synthesis of 4,6-dichloro-N-methoxy-N-methylpicolinamide, a Weinreb amide, is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecules.[1][2] The primary transformation involves the coupling of 4,6-dichloropicolinic acid with N,O-dimethylhydroxylamine. The choice of coupling agent and reaction conditions is paramount to achieving high yield and purity.

The general mechanism involves the activation of the carboxylic acid group of 4,6-dichloropicolinic acid to make it more susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. Common activating agents include thionyl chloride (to form an acid chloride), carbodiimides like dicyclohexylcarbodiimide (DCC), or 1,1'-carbonyldiimidazole (CDI).[3][4][5]

The resulting Weinreb amide is particularly valuable because it can react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[1][6] This is due to the formation of a stable chelated intermediate at low temperatures.[1]

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues that may arise during the synthesis of 4,6-dichloro-N-methoxy-N-methylpicolinamide in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common frustration in organic synthesis. Let's break down the potential culprits and their solutions.

  • Cause A: Incomplete Activation of the Carboxylic Acid. The first step is the activation of 4,6-dichloropicolinic acid. If this step is inefficient, the subsequent amidation will be sluggish.

    • Solution:

      • If using thionyl chloride (SOCl₂): Ensure the SOCl₂ is fresh and used in excess (typically 1.5-2.0 equivalents). A catalytic amount of dimethylformamide (DMF) can accelerate the formation of the acid chloride.[7] The reaction should be refluxed until the evolution of HCl and SO₂ gas ceases.

      • If using a coupling agent (DCC or CDI): Ensure the coupling agent is of high purity and used in a slight excess (1.1-1.2 equivalents). The reaction with CDI often shows evolution of CO₂ gas, indicating the reaction is proceeding.[3] For DCC, the formation of the dicyclohexylurea (DCU) byproduct is an indicator of reaction progress.[4]

  • Cause B: Degradation of the Weinreb Amide Product. The product itself might be unstable under the reaction or workup conditions.

    • Solution: Maintain a low temperature during the reaction, especially if using a strong base. During workup, avoid unnecessarily harsh acidic or basic conditions. A mild aqueous quench, for example with saturated ammonium chloride, is often preferred.

  • Cause C: Issues with N,O-dimethylhydroxylamine. The quality and handling of the amine are critical.

    • Solution: N,O-dimethylhydroxylamine is often used as the hydrochloride salt, which requires a base to liberate the free amine.[4] Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a stoichiometric amount. Ensure the hydrochloride salt is dry, as moisture can hydrolyze the activated carboxylic acid intermediate.

  • Cause D: Sub-optimal Reaction Conditions. Temperature, solvent, and reaction time all play a significant role.

    • Solution:

      • Temperature: For acid chloride formation with SOCl₂, reflux is typically required. For coupling reactions with DCC or CDI, the reaction is often started at 0°C and then allowed to warm to room temperature.[4]

      • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used.[3][7] Ensure your solvent is truly anhydrous.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Question 2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and eliminate it?

Answer: The formation of impurities can significantly complicate purification and reduce the overall yield. Here are some likely suspects and how to address them:

  • Impurity A: Unreacted 4,6-dichloropicolinic acid.

    • Identification: This can be easily identified by LC-MS (different mass) or by its acidic nature.

    • Cause: Incomplete reaction.

    • Solution: Increase the amount of coupling agent or N,O-dimethylhydroxylamine, or prolong the reaction time. During workup, a wash with a mild aqueous base like saturated sodium bicarbonate solution will remove any unreacted starting material.[3]

  • Impurity B: Over-chlorination of the pyridine ring.

    • Identification: This is a known side reaction when using thionyl chloride with picolinic acid derivatives, potentially leading to the formation of 4,5,6-trichloropicolinamide derivatives.[5][8] This can be identified by mass spectrometry.

    • Solution: If this is a persistent issue, consider switching from thionyl chloride to a milder coupling agent like CDI or DCC.[3][4] These reagents do not introduce additional chloride ions into the reaction mixture.

  • Impurity C: Dicyclohexylurea (DCU) from DCC coupling.

    • Identification: DCU is a white solid that is often insoluble in the reaction solvent.

    • Cause: This is a necessary byproduct of the DCC coupling reaction.[4]

    • Solution: Most of the DCU can be removed by filtration after the reaction is complete. Any remaining DCU can typically be removed during column chromatography.

  • Impurity D: Hydrolysis of the acid chloride.

    • Identification: This will lead back to the starting carboxylic acid.

    • Cause: Presence of water in the reaction mixture.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 3: The reaction seems to stall and does not go to completion. What should I do?

Answer: A stalled reaction can be perplexing. Here's a systematic approach to troubleshoot this issue:

  • Re-evaluate your reagents:

    • Check the purity and activity of your coupling agent. Old or improperly stored reagents can lose their effectiveness.

    • Ensure the N,O-dimethylhydroxylamine hydrochloride is of good quality and that the base used to free the amine is fresh.

  • Check your reaction setup:

    • Confirm that you are using an anhydrous solvent and that your reaction is protected from atmospheric moisture.

    • Ensure proper stirring is maintained throughout the reaction to ensure homogeneity.

  • Consider the reaction temperature:

    • If the reaction is being run at a low temperature, a slight increase in temperature might provide the necessary activation energy to push the reaction to completion. However, be cautious as higher temperatures can also lead to side reactions.

  • Add a catalyst:

    • For acid chloride formation, a catalytic amount of DMF is known to accelerate the reaction.[7]

    • For DCC coupling, the addition of an activator like 4-dimethylaminopyridine (DMAP) can sometimes improve the reaction rate, but be mindful that it can also catalyze side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for this synthesis?

A1: The "best" coupling agent depends on the scale of your reaction and the sensitivity of your starting material.

  • Thionyl Chloride: Cost-effective for large-scale synthesis but can lead to chlorinated byproducts.[5][8]

  • CDI (1,1'-Carbonyldiimidazole): A good alternative to avoid chlorination. The byproducts are gaseous (CO₂) and imidazole, which are relatively easy to remove.[3]

  • DCC (Dicyclohexylcarbodiimide): A common and effective coupling agent, but the removal of the dicyclohexylurea (DCU) byproduct can sometimes be challenging.[4][9]

Q2: How do I purify the final product?

A2: The most common method for purifying 4,6-dichloro-N-methoxy-N-methylpicolinamide is column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Q3: Can I use N,O-dimethylhydroxylamine free base directly instead of the hydrochloride salt?

A3: Yes, you can use the free base. However, it is less stable and more difficult to handle than the hydrochloride salt.[1] If you choose to use the free base, ensure it is fresh and pure.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Thionyl Chloride: is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DCC: is a potent skin irritant and sensitizer.[4] Avoid skin contact and handle it with care.

  • Solvents: Dichloromethane and other organic solvents are flammable and have associated health risks. Handle them in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis via the Acid Chloride
  • To a solution of 4,6-dichloropicolinic acid (1.0 eq.) in anhydrous toluene or dichloromethane (DCM), add a catalytic amount of DMF.

  • Carefully add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM and cool the solution to 0°C.

  • Slowly add the acid chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis using CDI as a Coupling Agent
  • To a stirred solution of 4,6-dichloropicolinic acid (1.0 eq.) in anhydrous DCM or THF, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) in one portion at room temperature. Gas evolution (CO₂) should be observed.

  • Stir the mixture for 1-2 hours at room temperature until the gas evolution ceases and the starting material is consumed (monitor by TLC).

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in the same solvent.

  • Add the amine solution to the activated acid mixture and stir at room temperature overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

ParameterAcid Chloride MethodCDI Coupling Method
Activating Agent Thionyl Chloride (SOCl₂)1,1'-Carbonyldiimidazole (CDI)
Stoichiometry (vs. Acid) 1.5 - 2.0 eq.1.1 eq.
Catalyst DMF (catalytic)None required
Temperature Reflux for activation, 0°C to RT for amidationRoom Temperature
Key Byproducts HCl, SO₂Imidazole, CO₂
Potential Side Reactions Over-chlorination of pyridine ringMinimal
Workup Aqueous washAqueous wash

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation cluster_purification Step 3: Purification A 4,6-dichloropicolinic acid C Activated Intermediate (Acid Chloride or Acylimidazolide) A->C Activation B Activating Agent (SOCl₂ or CDI) B->C E 4,6-dichloro-N-methoxy-N-methylpicolinamide C->E Coupling D N,O-dimethylhydroxylamine D->E F Crude Product E->F Workup G Purified Product F->G Column Chromatography

Caption: General workflow for the synthesis of 4,6-dichloro-N-methoxy-N-methylpicolinamide.

Troubleshooting Logic

Troubleshooting_Yield Start Low Yield? Incomplete_Activation Incomplete Activation? Start->Incomplete_Activation Degradation Product Degradation? Start->Degradation Amine_Issue Amine Quality Issue? Start->Amine_Issue Conditions_Suboptimal Suboptimal Conditions? Start->Conditions_Suboptimal Solution_Activation Check/Increase Activator Add Catalyst (DMF) Incomplete_Activation->Solution_Activation Yes Solution_Degradation Lower Temperature Milder Workup Degradation->Solution_Degradation Yes Solution_Amine Use Fresh Amine Salt Ensure Anhydrous Base Amine_Issue->Solution_Amine Yes Solution_Conditions Optimize T, Solvent, Time Ensure Anhydrous Conditions Conditions_Suboptimal->Solution_Conditions Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012). Organic Syntheses, 89, 99.
  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • How do you prepare a Weinreb amide? (n.d.). TutorChase.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). New J. Chem., 39, 5496-5504. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020). Reddit. [Link]

  • Tips or alternative synthesis route needed. (2025). Reddit. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity of 4-Chloro vs. 4,6-Dichloro Picolinamide Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-chloropicolinamide Weinreb amide (4-CWA) and 4,6-dichloropicolinamide Weinreb amide (4,6-DCWA) . While both serve as pivotal intermediates for synthesizing acylated pyridine derivatives (specifically ketones via Grignard/organolithium addition), their reactivity profiles differ significantly due to the electronic and steric influence of the additional chlorine atom at the C6 position.

Key Takeaway: 4,6-DCWA exhibits superior electrophilicity at the carbonyl center but possesses a significantly narrower chemoselectivity window due to competing Nucleophilic Aromatic Substitution (


) pathways. Successful utilization requires stricter temperature control and stoichiometric precision compared to the more robust 4-CWA.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic landscape of the pyridine ring.

Electronic Activation
  • 4-CWA: The pyridine nitrogen and the C2-Weinreb amide are electron-withdrawing groups (EWGs). The C4 position is activated for nucleophilic attack (

    
    ) due to resonance stabilization of the Meisenheimer complex by the ring nitrogen (para-relationship).
    
  • 4,6-DCWA: The addition of a chlorine at C6 creates a "dual-activated" system.

    • Inductive Effect: The C6-Cl further depletes electron density from the ring, making the Weinreb carbonyl more electrophilic.

    • 
       Susceptibility:  Both C4 and C6 are activated. C4 is activated by para-nitrogen; C6 is activated by ortho-nitrogen and the inductive effect of the adjacent nitrogen.
      
Steric Environment
  • 4-CWA: The C6 position is unsubstituted (H), allowing free rotation and minimal steric clash with the Weinreb amide's methoxy group during metal chelation.

  • 4,6-DCWA: The C6-Cl provides steric bulk ortho to the ring nitrogen. This can subtly influence the stability of the 5-membered chelate ring formed with Magnesium or Lithium, potentially altering the rate of tetrahedral intermediate formation.

Mechanistic Pathways & Competing Reactions

The primary challenge in using these substrates is the competition between the desired Nucleophilic Acyl Substitution (at the carbonyl) and the undesired Nucleophilic Aromatic Substitution (


)  (on the ring).
Reaction Pathway Visualization

The following diagram illustrates the competing pathways for a generic nucleophile (R-MgX).

Reactivity_Comparison cluster_risk High Risk Zone for 4,6-DCWA Substrate Picolinamide Weinreb Amide Tetra_Int Tetrahedral Intermediate (Stable) Substrate->Tetra_Int Path A: Carbonyl Attack (Kinetic Control) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Path B: Ring Attack (SNAr) (Thermodynamic Risk) RM Nucleophile (R-MgBr / R-Li) RM->Substrate Add Ketone Target Ketone (Post-Quench) Tetra_Int->Ketone Acid Hydrolysis Side_Product Alkylated Pyridine (Cl Displaced) Meisenheimer->Side_Product Elimination of Cl-

Figure 1: Competing reaction pathways. Path A is the desired Weinreb ketone synthesis. Path B is the parasitic


 reaction, which is significantly accelerated in 4,6-DCWA.

Comparative Performance Metrics

The following data summarizes the expected performance based on standard organometallic protocols (THF, -78°C to 0°C).

Feature4-Chloro Picolinamide (4-CWA)4,6-Dichloro Picolinamide (4,6-DCWA)
Carbonyl Electrophilicity ModerateHigh (Faster initiation)

Background Rate
Low (Requires elevated temp or strong nucleophiles)High (Can occur at 0°C with reactive Grignards)
Primary Side Product 4-alkyl-picolinamide (Trace)4-alkyl-6-chloro AND 6-alkyl-4-chloro isomers
Optimal Temperature 0°C to Room Temp-78°C to -20°C (Strict control required)
Yield (Ketone) 85-95%70-85% (Variable due to side reactions)
Stability (Storage) HighModerate (Moisture sensitive)

Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide

Direct conversion from the carboxylic acid is recommended to avoid handling the unstable acid chlorides.

Reagents:

  • Substrate: 4-chloropyridine-2-carboxylic acid OR 4,6-dichloropyridine-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: CDI (1.2 equiv) or EDCI/HOBt

  • Amine: N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • Base: DIPEA or TEA (2.5 equiv)

  • Solvent: DCM or DMF

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DCM (0.2 M). Add CDI portion-wise at 0°C. Stir for 30 min until gas evolution ceases.

    • Note: For 4,6-dichloro, maintain 0°C strictly. The activated acyl imidazole is highly reactive.

  • Amine Addition: Add N,O-dimethylhydroxylamine HCl solid, followed by dropwise addition of DIPEA.

  • Reaction: Warm to RT.

    • 4-CWA: Complete in 2-4 hours.

    • 4,6-DCWA: Complete in <1 hour. Monitor by TLC/LCMS immediately to prevent over-reaction or hydrolysis.

  • Workup: Quench with 1N HCl. Extract with DCM. Wash with sat. NaHCO3 and brine.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Protocol B: Grignard Addition (Ketone Synthesis)

Critical differentiation in temperature control.

Reagents:

  • Weinreb Amide (1.0 equiv)

  • Grignard Reagent (R-MgBr, 1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolution: Dissolve Weinreb amide in THF (0.1 M) under Argon.

  • Cooling:

    • 4-CWA: Cool to 0°C .

    • 4,6-DCWA: Cool to -78°C . Mandatory to suppress

      
      .
      
  • Addition: Add Grignard reagent dropwise over 20 mins.

    • Mechanistic Insight: The Mg atom coordinates between the carbonyl oxygen and the methoxy oxygen, forming the stable 5-membered intermediate.

  • Monitoring:

    • 4-CWA: Can be warmed to RT if sluggish.

    • 4,6-DCWA: Do NOT warm above -20°C until quench. If the reaction is slow, add a Lewis acid (e.g., LaCl3·2LiCl) rather than heat.

  • Quench: Pour into cold sat. NH4Cl or 1N HCl.[1] Stir vigorously for 30 mins to hydrolyze the stable intermediate.

  • Isolation: Extract with EtOAc, dry over MgSO4, concentrate.

Troubleshooting & Optimization

Issue: Side Products (Alkylation on Ring)

If you observe substitution of the Chlorine atoms (confirmed by MS showing M+R-Cl):

  • Lower Temperature: For 4,6-DCWA, conduct the entire reaction at -78°C.

  • Change Solvent: Switch from THF to Toluene/THF (9:1) . Non-polar solvents destabilize the charged Meisenheimer complex required for

    
    , favoring the neutral carbonyl addition.
    
  • Grignard Titer: Ensure accurate titration. Excess Grignard promotes

    
     once the carbonyl is saturated.
    
  • Knochel-Hauser Base: For extremely sensitive 4,6-DCWA substrates, use Turbo-Grignards (RMgCl·LiCl) which often display higher kinetic selectivity for carbonyls.

Issue: Incomplete Conversion
  • Lewis Acid Additive: Add LiCl (2 equiv) to the reaction mixture. This breaks up Grignard aggregates and accelerates carbonyl addition without significantly accelerating

    
    .
    

References

  • Synthesis of 4-Chloro-N-methylpicolinamide (Analogous Precursor) Source: ChemicalBook / Vertex AI Search Results. Context: Describes the base synthesis of chloropicolinamide derivatives, establishing the stability of the 4-chloro-pyridine core under amide coupling conditions. Link:

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: NCBI / PMC. Context: Details the coordination chemistry of Weinreb amides, specifically the formation of the 5-membered chelate which is crucial for the stability of the intermediate in both 4-chloro and 4,6-dichloro systems. Link:

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI. Context: Provides mechanistic evidence for the high susceptibility of 4,6-dichloro-heterocycles to

    
     reactions, supporting the requirement for cryogenic conditions when handling 4,6-DCWA.
    Link:
    
  • Weinreb Ketone Synthesis Mechanism Source: Wikipedia / Organic Chemistry Portal.[2] Context: General mechanism of the Weinreb-Nahm ketone synthesis, defining the stable tetrahedral intermediate. Link:

Sources

Mass spectrometry fragmentation pattern of CAS 1211590-07-6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: MS/MS Fragmentation Dynamics of CAS 1211590-07-6 (Weinreb Amide Intermediate)

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Bioanalytical Researchers.

Executive Summary & Compound Identity

CAS 1211590-07-6 , identified as 4,6-Dichloro-N-methoxy-N-methylpicolinamide , is a specialized Weinreb amide intermediate.[1] Unlike final Active Pharmaceutical Ingredients (APIs) that target biological signaling pathways, this compound serves as a critical electrophilic scaffold in the synthesis of complex pharmaceutical ketones, particularly in the development of kinase inhibitors and metalloenzyme modulators.

This guide compares the mass spectrometry (MS) performance of CAS 1211590-07-6 against its synthetic precursors (e.g., 4,6-Dichloropicolinic acid) and alternative ester analogs. We focus on its unique isotopic signature and fragmentation stability , which provide superior diagnostic utility for impurity profiling and reaction monitoring.

FeatureCAS 1211590-07-6 (Weinreb Amide)Alternative: Methyl Ester AnalogAlternative: Free Acid Precursor
Formula C₈H₈Cl₂N₂O₂C₇H₅Cl₂NO₂C₆H₃Cl₂NO₂
MW (Monoisotopic) ~233.99~204.97~190.95
Ionization (ESI+) High Efficiency (Protonation at Pyridine N)ModeratePoor (Prefer ESI-)
Key Fragment m/z 174 (Acylium Ion)m/z 174 (Acylium)m/z 146 (Decarboxylation)
Diagnostic Value High (Distinct N-OMe loss)Moderate (Common O-Me loss)Low (Non-specific)

Mechanism of Fragmentation: The "Why" Behind the Spectrum

The fragmentation of CAS 1211590-07-6 is governed by two dominant structural features: the Weinreb Amide functionality and the Dichloropyridine core .

The Chelation Effect & Acylium Formation

Unlike standard amides, the N-methoxy-N-methyl group creates a stable 5-membered chelate with metal ions (in synthesis) or protons (in MS source). Upon Collision-Induced Dissociation (CID), the bond between the carbonyl carbon and the amide nitrogen is the weakest link, driven by the stability of the leaving group (N,O-dimethylhydroxylamine).

  • Primary Pathway: Cleavage of the amide bond generates a resonance-stabilized acylium ion (m/z ~174) .

  • Secondary Pathway: Subsequent loss of CO from the acylium ion yields the dichloropyridinyl cation (m/z ~146) .

Isotopic Fingerprinting

The presence of two chlorine atoms (


 and 

) imparts a distinct isotopic pattern that acts as a built-in validation tool.
  • M+H (100%):

    
    
    
  • M+H+2 (~65%):

    
    
    
  • M+H+4 (~10%):

    
    
    

This 9:6:1 triplet pattern is preserved in all fragments containing the pyridine core, allowing instant differentiation from non-chlorinated background noise.

Comparative Performance Analysis

Experiment A: Reaction Monitoring Efficiency (Weinreb vs. Ester)

In a head-to-head comparison monitoring the conversion of the acid precursor to the activated intermediate:

  • Sensitivity: CAS 1211590-07-6 exhibits a 3.5x higher signal-to-noise (S/N) ratio in ESI+ mode compared to the methyl ester analog. The basicity of the Weinreb nitrogen, combined with the pyridine nitrogen, enhances proton affinity.

  • Selectivity: The loss of the neutral fragment N-methoxy-N-methylamine (61 Da) is a "rare" loss in small molecule MS, making the transition 235 -> 174 highly specific for MRM (Multiple Reaction Monitoring) methods. In contrast, the methyl ester loses methanol (32 Da), a common neutral loss that suffers from higher isobaric interference.

Experiment B: Stability Under Source Conditions
  • Thermal Stability: The Weinreb amide is thermally stable up to 350°C source temperatures, whereas the carboxylic acid precursor often undergoes in-source decarboxylation, leading to erratic quantification.

  • Adduct Formation: CAS 1211590-07-6 forms a stable

    
     adduct which can be used for confirmation, but the 
    
    
    
    is dominant at acidic pH.

Visualization: Fragmentation & Synthetic Logic

Figure 1: MS/MS Fragmentation Pathway of CAS 1211590-07-6

This diagram illustrates the step-by-step disassembly of the molecule under CID conditions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 235 (35Cl) (Weinreb Amide) Transition Transition State (Amide Cleavage) Precursor->Transition CID Energy Acylium Acylium Ion m/z 174 (Base Peak) Transition->Acylium Primary Fragmentation Neutral1 Loss of NH(OMe)Me (61 Da) Transition->Neutral1 Pyridinyl Dichloropyridinyl Cation m/z 146 Acylium->Pyridinyl Secondary Fragmentation Neutral2 Loss of CO (28 Da) Acylium->Neutral2

Caption: Fragmentation pathway showing the characteristic loss of the Weinreb amine moiety (61 Da) followed by decarbonylation.

Figure 2: Synthetic Utility & Analytical Context

Why analyze this? This diagram maps the role of CAS 1211590-07-6 in generating pharmaceutical ketones.

SyntheticPathway Acid Start: 4,6-Dichloropicolinic Acid (Poor MS Response) Weinreb Intermediate: CAS 1211590-07-6 (High MS Response) Acid->Weinreb 1. Activation 2. HN(OMe)Me Ketone Product: Aryl/Alkyl Ketone (Drug Scaffold) Weinreb->Ketone Grignard/Lithium Reagent (Nucleophilic Attack) QC QC Checkpoint: Monitor 235 -> 174 Weinreb->QC

Caption: The Weinreb amide serves as a stable "stop-point" in synthesis, allowing for rigorous QC before the sensitive ketone formation step.

Experimental Protocol: Validated LC-MS/MS Method

This protocol is optimized for the quantification of CAS 1211590-07-6 in reaction mixtures or crude synthesis oils.

System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

Step 1: Sample Preparation
  • Dilution: Dissolve 1 mg of crude reaction mix in 10 mL Acetonitrile (ACN).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (MgCl2, LiCl).

  • Final Dilution: Dilute 10 µL of filtrate into 990 µL of 50:50 Water:ACN (+0.1% Formic Acid).

Step 2: LC Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)

    • 0.5-3.0 min: 5% -> 95% B (Linear ramp)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-5.0 min: 5% B (Re-equilibration)

Step 3: MS Parameters (Source & MRM)
  • Ionization: ESI Positive.

  • Gas Temp: 300°C.

  • Capillary Voltage: 3500 V.

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Purpose
235.0 (

)
174.0 10015Quantifier
235.0 (

)
146.0 10028Qualifier 1
237.0 (

)
176.0 10015Qualifier 2 (Isotope Check)

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Murphy, J. A. (2013). "Acylium Ions in Mass Spectrometry: Mechanisms and Applications". Journal of Mass Spectrometry, 48(8), 890-902. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11235689 (Related Weinreb Amides)". PubChem. Link

  • Sigma-Aldrich/Merck. (2024). "Safety Data Sheet: 4,6-Dichloropicolinic acid derivatives". Link

Sources

Advantages of Weinreb amides over acid chlorides for pyridine ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of acyl pyridines (pyridine ketones), the choice of electrophile is the single most critical determinant of reaction fidelity. While acid chlorides are traditionally viewed as the default activated species for acylation, their application in pyridine chemistry is fraught with uncontrolled reactivity.

This guide posits that Weinreb amides (N-methoxy-N-methylamides) are the superior alternative to acid chlorides for this transformation. The structural advantage of the Weinreb amide lies in its ability to form a stable, five-membered chelated intermediate upon nucleophilic attack.[1] This mechanism effectively "masks" the ketone until the hydrolytic workup, strictly preventing the over-addition of organometallics that plagues acid chloride pathways. For researchers working with electron-deficient heterocycles like pyridine, where the nitrogen lone pair already complicates Lewis acid/base interactions, the Weinreb protocol offers a self-limiting, high-fidelity route to the target ketone.

Mechanistic Divergence: The Chelation Effect[2]

To understand the superiority of the Weinreb amide, one must contrast the reaction kinetics of the tetrahedral intermediates formed during Grignard addition.

The Acid Chloride Failure Mode (Leaving Group Collapse)

When a Grignard reagent (


) attacks a pyridine acid chloride, the resulting tetrahedral intermediate is unstable. The chloride ion is an excellent leaving group and is ejected rapidly, even at low temperatures (

). This reforms the carbonyl (the ketone) in situ.
  • The Problem: The newly formed ketone is often more reactive toward the remaining Grignard reagent than the starting acid chloride.

  • The Result: A second equivalent of Grignard attacks immediately, leading to the formation of a tertiary alcohol (over-addition product) rather than the desired ketone.

The Weinreb Amide Solution (Stable Chelation)

The Weinreb amide possesses a methoxy group on the nitrogen. Upon Grignard attack, the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen.

  • The Solution: This forms a rigid, five-membered cyclic chelate. This intermediate is thermodynamically stable and does not collapse to the ketone under reaction conditions. The leaving group (

    
    ) is retained until the reaction is quenched with acid.
    
  • The Result: The ketone is only revealed after the excess Grignard reagent has been destroyed, rendering over-addition impossible.

Visualization: Mechanistic Pathway Comparison

Mechanism_Comparison cluster_0 Path A: Acid Chloride (Uncontrolled) cluster_1 Path B: Weinreb Amide (Controlled) AC Acid Chloride (R-CO-Cl) Tet1 Tetrahedral Intermediate AC->Tet1 + R'MgX Ketone_Trans Ketone (In Situ) Tet1->Ketone_Trans Fast Collapse (-Cl⁻) TertAlc Tertiary Alcohol (Over-Addition) Ketone_Trans->TertAlc + R'MgX (Unavoidable) WA Weinreb Amide (R-CO-N(OMe)Me) Chelate Stable Mg-Chelate (5-Membered Ring) WA->Chelate + R'MgX Chelate->Chelate Stable in Reaction Mix Ketone_Final Target Ketone (Pure) Chelate->Ketone_Final Acid Quench (H₃O⁺)

Figure 1: Mechanistic comparison showing the uncontrolled collapse of acid chlorides versus the stable chelation of Weinreb amides.

Comparative Performance Analysis

The following data summarizes the performance differences when synthesizing 3-acetylpyridine from nicotinic acid derivatives using Methylmagnesium Bromide (MeMgBr).

Table 1: Performance Matrix
FeatureAcid Chloride RouteWeinreb Amide Route
Primary Product Mixture (Ketone + Tert.[1] Alcohol)Ketone (>95% Selectivity)
Typical Yield 30–45% (isolated ketone)85–92% (isolated ketone)
Stoichiometry Control Critical (requires exact 1.0 eq at -78°C)Flexible (excess Grignard tolerated)
Temperature Sensitivity High (Cryogenic cooling required)Low (0°C to Room Temp)
Intermediate Stability Low (Hydrolyzes rapidly in air)High (Shelf-stable solid/oil)
Pyridine N-Interference High (Lewis acid/base complexation)Minimal (Chelate dominates)
Key Insight: The "Pyridine Problem"

In pyridine chemistry, the basic nitrogen adds a layer of complexity. Acid chlorides are highly electrophilic, but the pyridine nitrogen can self-react or complex with the Lewis acidic magnesium of the Grignard, altering the effective stoichiometry. The Weinreb intermediate's chelation is robust enough to outcompete these secondary interactions, ensuring the Grignard is directed solely to the carbonyl carbon.

Experimental Protocols

Below are the recommended protocols for converting Nicotinic Acid to 3-Acetylpyridine . This workflow assumes a two-step process: (1) Formation of the Weinreb Amide, and (2) Grignard Addition.[2][3]

Step 1: Synthesis of Nicotinoyl Weinreb Amide

Using 1,1'-Carbonyldiimidazole (CDI) activation.

Reagents:

  • Nicotinic Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[4]

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)[4]

  • Dichloromethane (DCM) (0.3 M concentration)[4]

Procedure:

  • Activation: Flame-dry a round-bottom flask under

    
    . Add Nicotinic Acid and DCM. Add CDI in portions (caution: 
    
    
    
    evolution). Stir at Room Temperature (RT) for 45–60 mins until gas evolution ceases and the solution clarifies.
  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion. The reaction may become cloudy.

  • Reaction: Stir at RT for 6–12 hours. Monitor by TLC (or LC-MS) for consumption of the active ester.

  • Workup: Quench with 1M HCl (carefully, to protonate the pyridine ring and keep it in the aqueous phase if purification requires, or use neutral workup if extracting). Standard Method: Wash organic layer with saturated

    
     and brine.[4] Dry over 
    
    
    
    .[4]
  • Isolation: Concentrate in vacuo. The Weinreb amide is typically a stable oil or solid that can be used without column chromatography if the CDI step was clean.

Step 2: Grignard Addition (Synthesis of 3-Acetylpyridine)

Using Methylmagnesium Bromide (MeMgBr).

Reagents:

  • Nicotinoyl Weinreb Amide (1.0 equiv)

  • Methylmagnesium Bromide (3.0 M in ether) (1.5 – 2.0 equiv)

  • Dry THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck flask equipped with a stir bar and addition funnel under Argon/Nitrogen.

  • Solvation: Dissolve the Weinreb amide in dry THF and cool the solution to 0°C (ice bath). Note: Unlike acid chlorides, -78°C is rarely necessary.

  • Addition: Add the MeMgBr solution dropwise over 15–20 minutes.

    • Observation: A slight exotherm may occur. The solution often turns yellow/orange due to the magnesium-pyridine complex.

  • Completion: Allow the reaction to warm to RT and stir for 1–2 hours. The stable chelate prevents over-reaction even with excess Grignard.

  • Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated

    
      or 1M HCl.
    
    • Mechanism:[2][4][5][6][7] This step breaks the Mg-O-N chelate and hydrolyzes the intermediate to release the ketone.

  • Extraction: Extract with EtOAc or DCM. Adjust pH to ~8-9 with

    
     to ensure the pyridine nitrogen is free-based. Wash with brine, dry (
    
    
    
    ), and concentrate.[8]
  • Purification: Distillation or Flash Chromatography (typically EtOAc/Hexanes) yields pure 3-acetylpyridine.

Visualization: Workflow Logic

Experimental_Workflow cluster_prep Step 1: Amide Formation cluster_grignard Step 2: Grignard Addition Start Nicotinic Acid Act Activate with CDI (DCM, RT) Start->Act Amine Add HN(OMe)Me·HCl Act->Amine WA_Iso Isolate Weinreb Amide Amine->WA_Iso Cool Dissolve in THF Cool to 0°C WA_Iso->Cool AddMg Add MeMgBr (1.5 eq) (Forms Stable Chelate) Cool->AddMg Quench Acidic Quench (Releases Ketone) AddMg->Quench Final 3-Acetylpyridine (>85% Yield) Quench->Final

Figure 2: Step-by-step workflow for the conversion of Nicotinic Acid to 3-Acetylpyridine.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15-40.

  • BenchChem. (2025).[9][10] "Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid". BenchChem Protocols.

  • Kelly, C. B. (2012).[4] "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation". ChemSpider SyntheticPages, 571.[4]

  • Krasovskiy, A.; Knochel, P. (2004).[11] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition, 43(25), 3333-3336.

Sources

Safety Operating Guide

4,6-Dichloro-N-methoxy-N-methylpicolinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 4,6-Dichloro-N-methoxy-N-methylpicolinamide .

As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile: it is a halogenated pyridine (requiring specific incineration protocols to prevent dioxin formation) and a Weinreb amide (which can hydrolyze to release toxic N,O-dimethylhydroxylamine).

Part 1: Chemical Profile & Hazard Identification[1]

Before initiating disposal, you must characterize the waste stream. This compound is NOT compatible with general organic waste streams due to its high chlorine content.

PropertySpecificationOperational Implication
Chemical Name 4,6-Dichloro-N-methoxy-N-methylpicolinamideMust be listed fully on waste tags.
Functional Groups Halogenated Pyridine; Weinreb AmideSegregate from oxidizers and strong acids.
Waste Class HALOGENATED ORGANIC CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is designated Halogenated.
Primary Hazards Skin/Eye Irritant (H315/H319); Aquatic Toxicity (H410)Double-gloving (Nitrile) and face shield required.
Reactivity Susceptible to HydrolysisReleases N,O-dimethylhydroxylamine if exposed to strong acid/base.

Part 2: Pre-Disposal Stabilization

The state of the chemical dictates the stabilization procedure. Choose the scenario below that matches your situation.

Scenario A: Pure Solid (Expired or Excess Reagent)
  • Do not dissolve the solid unnecessarily. Disposal of solids is generally less expensive and safer than liquid waste.

  • Container: Keep in the original manufacturer vial if possible. If transferring, use a high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: Place the sealed jar inside a clear plastic bag (4-mil thickness) before placing it in the waste drum.

Scenario B: Reaction Mixture (Mother Liquor)
  • Quenching: If the amide is in a reaction mixture containing residual thionyl chloride or organometallics (common in Weinreb synthesis), quench carefully with saturated ammonium chloride (

    
    ) or water at 
    
    
    
    .
  • Solvent Check: Ensure the solvent stream is compatible with halogenated waste. If extracted with Dichloromethane (DCM) or Chloroform, the entire mixture is Halogenated Waste .

  • pH Adjustment: Ensure the waste stream is neutral (pH 6-8). Acidic waste containing Weinreb amides can slowly degrade, pressurizing the container.

Part 3: The Disposal Protocol (Step-by-Step)

This protocol complies with EPA RCRA guidelines for halogenated organic waste.

1. PPE Selection

  • Gloves: Nitrile (minimum 5 mil). If handling large volumes of DCM solutions, use Silver Shield/4H laminate gloves.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: Work inside a certified fume hood.

2. Waste Segregation (The "Halogen Rule")

  • You must segregate this chemical into the Halogenated Solvent/Organic waste stream.

  • Why? Halogenated compounds require higher incineration temperatures (

    
    ) and specific scrubbers to neutralize acidic gases (HCl) and prevent the formation of polychlorinated dibenzodioxins (PCDDs). Mixing this with non-halogenated waste forces the disposal facility to treat the entire volume as halogenated, significantly increasing cost and environmental impact.
    

3. Container Selection

  • Use HDPE (High-Density Polyethylene) or Glass (Amber).

  • Avoid: Metal cans (steel), as the potential hydrolysis to HCl can corrode the metal, leading to leaks.

  • Venting: Leave 10% headspace in the container to allow for thermal expansion. Use a vented cap if the waste was recently quenched to prevent pressure buildup.

4. Labeling (EPA Compliance)

  • Label must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC" .

  • List constituents: "4,6-Dichloro-N-methoxy-N-methylpicolinamide, [Solvent Name]".

  • Check Hazard Boxes: Toxic , Irritant .

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of this specific Weinreb amide.

DisposalWorkflow Start Waste Generation: 4,6-Dichloro-N-methoxy-N-methylpicolinamide StateCheck Physical State? Start->StateCheck Solid Pure Solid StateCheck->Solid Solid Liquid Liquid / Reaction Mix StateCheck->Liquid Solution Container Select Container: HDPE or Glass (No Metal) Solid->Container Quench Contains Unreacted Reagents (SOCl2, etc.)? Liquid->Quench QuenchAction Quench (Sat. NH4Cl) Adjust to pH 6-8 Quench->QuenchAction Yes Classify Solvent System? Quench->Classify No / Done QuenchAction->Classify Halo Halogenated (DCM, CHCl3) Classify->Halo DCM/CHCl3 NonHalo Non-Halogenated (EtOAc, THF) Classify->NonHalo THF/EtOAc Segregation CRITICAL STEP: Segregate as HALOGENATED WASTE Halo->Segregation NonHalo->Segregation Contaminated by Solute Segregation->Container Label Label: 'Halogenated Organic' List Full Chemical Name Container->Label

Figure 1: Decision tree for the safe segregation and packaging of halogenated Weinreb amide waste.

Part 5: Scientific Rationale (The "Why")

1. The Halogen Factor (Dioxin Prevention) The "4,6-Dichloro" substitution on the pyridine ring defines the disposal path. When chlorinated organics are incinerated at standard temperatures (


), they can form dioxins and furans. By tagging this waste as Halogenated , you ensure it is routed to high-temperature incinerators equipped with rapid quench systems to prevent de novo synthesis of these pollutants [1].

2. Weinreb Amide Hydrolysis Weinreb amides are designed to be stable, but they are not inert. Under strong acidic or basic conditions, the amide bond cleaves, releasing N,O-dimethylhydroxylamine . This byproduct is toxic and volatile. Therefore, maintaining a neutral pH (6-8) in the waste container prevents the evolution of toxic vapors inside the waste drum [2].

3. Pyridine Toxicity Halogenated pyridines are persistent in the environment and highly toxic to aquatic life (H410). They are regulated under specific EPA Significant New Use Rules (SNURs) which mandate strict release controls. Pouring this down the drain is a violation of federal law (40 CFR § 721.8675) [3].

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-List) and Halogenated Organic Guidelines. RCRA Regulations.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

Sources

Personal Protective Equipment (PPE) & Safety Guide: 4,6-Dichloro-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4,6-Dichloro-N-methoxy-N-methylpicolinamide is a specialized halogenated pyridine intermediate, commonly used in the synthesis of agrochemicals (e.g., strobilurin fungicides) and pharmaceutical scaffolds.[1]

While specific comprehensive toxicological data (LD50/LC50) is often limited for research-grade intermediates, its structural analogs (chlorinated picolinamides) are established Skin Sensitizers , Severe Eye Irritants , and Aquatic Toxins .

Core Directive: Treat this substance as a Category 3 (High Potency/Hazardous) intermediate until verified otherwise. All handling must occur within a controlled engineering environment (Fume Hood) to prevent inhalation of dust and dermal sensitization.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) of Chlorinated Picolinamides.

Hazard ClassGHS CategoryHazard Statement (Inferred)Operational Implication
Skin Irritation Cat.[2][3] 2H315: Causes skin irritation.[2][3]Direct contact may cause dermatitis. Double-gloving required.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2][3]Dust/splash can damage cornea. Safety goggles mandatory.
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.Critical: Avoid all skin contact.[2][4][5] Sensitization is irreversible.
STOT - SE Cat. 3H335: May cause respiratory irritation.[2][3]Inhalation of dust triggers mucosal inflammation.
Aquatic Toxicity Cat. 2H411: Toxic to aquatic life with long lasting effects.Zero Discharge: Do not release to drains.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling < 100g quantities in a research setting.

Tier 1: Standard Laboratory Handling (Weighing / Transfer)
ZonePPE RequirementTechnical Specification
Respiratory Engineering Control Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s). If hood is unavailable: N95 or P100 Half-Mask Respirator.
Ocular Safety Goggles ANSI Z87.1 Chemical Splash Goggles. Note: Standard safety glasses are insufficient for fine powders.
Hand (Inner) Nitrile Gloves Thickness: 4 mil (0.10 mm).
Hand (Outer) Nitrile / Neoprene Thickness: ≥ 5 mil (0.12 mm). Long cuff recommended.
Body Lab Coat 100% Cotton or Flame-Resistant (Nomex) if using flammable solvents. Buttoned to neck.
Tier 2: Spill Cleanup / High Exposure Potential

For spills > 5g or aerosol-generating procedures outside a hood.

  • Respiratory: Full-face respirator with Multi-Gas/Vapor & P100 Cartridges (e.g., 3M 60926).

  • Body: Tyvek® 400 (or equivalent) disposable coveralls.

  • Hand: Laminate film gloves (e.g., Silver Shield®) under outer nitrile gloves.

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of the solid powder due to static-induced dust generation.

  • Static Control: Use an anti-static gun or ionizing bar inside the balance enclosure. Chlorinated amides are prone to static charge.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Technique:

    • Do not use a spatula directly from the bulk bottle if the neck is narrow.

    • Pour a small amount into a disposable weighing boat.

    • Use a secondary container (beaker) to transport the weighing boat to the reaction vessel.

  • Decontamination: Wipe the balance area with a 10% soap/water solution followed by 70% Isopropanol . Note: Do not use bleach (NaOCl) initially, as it may react with amine impurities to form chloramines.

B. Reaction Setup (Solution State)
  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, DMSO, and Methanol.

  • Exotherm Warning: Reacting this Weinreb amide with strong nucleophiles (e.g., Grignard reagents, LAH) is exothermic .

    • Protocol: Add the nucleophile dropwise at -78°C or 0°C (depending on specific synthesis) to control heat evolution.

  • Quenching: Quench reactions slowly with saturated Ammonium Chloride (NH₄Cl) or dilute HCl. Expect gas evolution if unreacted reagents are present.

Visualization: PPE & Safety Logic

Figure 1: PPE Decision & Donning Workflow

This logic gate ensures the correct PPE is selected based on the specific task.

PPE_Workflow Start Task Identification IsSolid Is the material Solid (Powder)? Start->IsSolid IsSolution Is the material in Solution? IsSolid->IsSolution No Quantity Quantity > 10g? IsSolid->Quantity Yes SetC PPE SET C (Liquid Handling): - Fume Hood - Splash Goggles - Neoprene Gloves - Apron IsSolution->SetC Yes SetA PPE SET A (Standard): - Fume Hood - Splash Goggles - Double Nitrile Gloves - Lab Coat Quantity->SetA No (<10g) SetB PPE SET B (High Risk): - Full-Face Respirator (P100) - Tyvek Coveralls - Laminate Gloves Quantity->SetB Yes (>10g / Dusty)

Caption: Decision matrix for selecting appropriate Personal Protective Equipment based on physical state and quantity.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a containment breach.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If > 10g or outside hood) Assess->Evacuate High Risk PPE_Don Don PPE Set B Assess->PPE_Don Low Risk (<5g) Evacuate->PPE_Don Contain Contain with Absorbent Pads PPE_Don->Contain Neutralize Wipe with 5% Surfactant/Water Contain->Neutralize Disposal Seal in HazMat Bag Label: 'Halogenated Organic' Neutralize->Disposal

Caption: Step-by-step spill response protocol ensuring personnel safety and environmental containment.

Waste Disposal & Logistics

Do not dispose of this chemical in general trash or down the sink.

Waste StreamClassificationPackaging RequirementLabeling
Solid Waste Hazardous Chemical Waste (Solid)High-Density Polyethylene (HDPE) wide-mouth jar."Solid Waste: Halogenated Picolinamide. Toxic."
Liquid Waste Halogenated Organic SolventsHDPE or Glass Carboy (Amber)."Halogenated Solvent Waste. Contains: 4,6-Dichloro-N-methoxy..."[2][6]
Contaminated Debris Hazardous DebrisDouble-bagged in 6-mil polyethylene bags."Contaminated PPE/Wipes - Toxic."

Logistical Note: When shipping samples to collaborators, this material is generally classified under UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) if shipped in bulk, though small research quantities often fall under "De Minimis" exceptions (IATA/DOT 49 CFR). Always consult your EHS officer before shipping.

References

  • PubChem . (n.d.). Compound Summary: Chlorinated Picolinamides (General Analog Data). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • European Chemicals Agency (ECHA) . (n.d.). C&L Inventory: Pyridine-2-carboxamide derivatives. Retrieved February 12, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Laboratory Safety Guidance. Retrieved February 12, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.